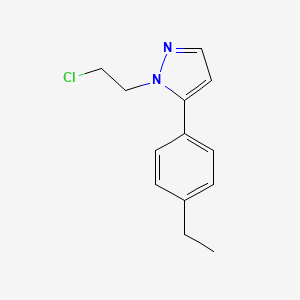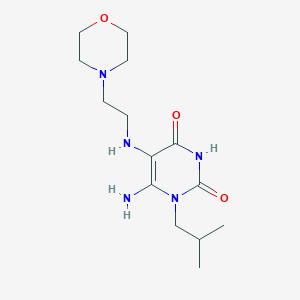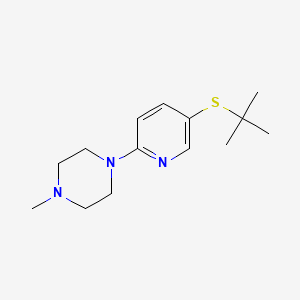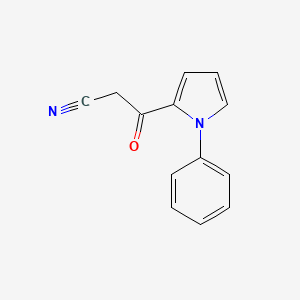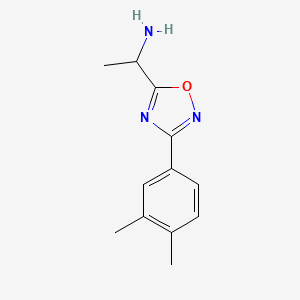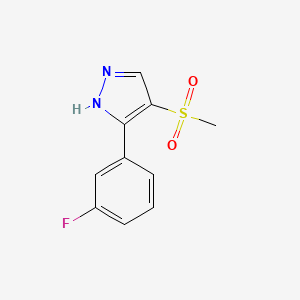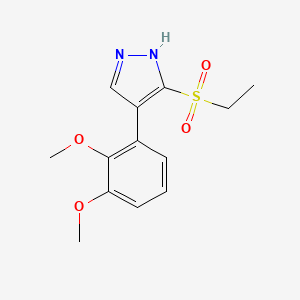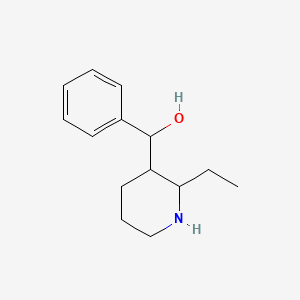
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine: is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole moiety is known for its antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Triazole derivatives are often explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine include other triazole derivatives such as:
- (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
- (1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
These compounds share the triazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(1,5-dimethyl-1,2,4-triazol-3-yl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H16N4/c1-8-4-6-10(7-5-8)11(13)12-14-9(2)16(3)15-12/h4-7,11H,13H2,1-3H3 |
InChI Key |
IVPTWYKUTUJRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=NN(C(=N2)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


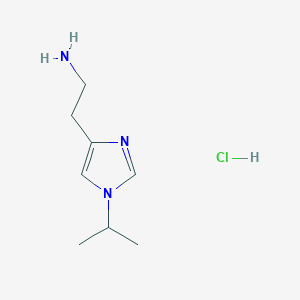
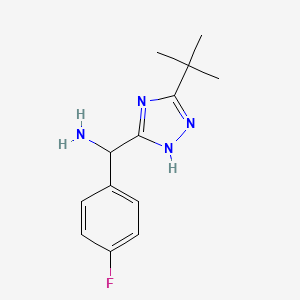
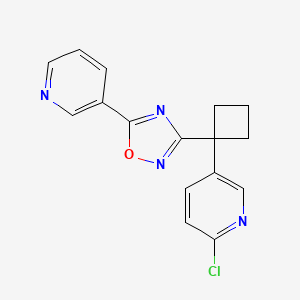
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)

